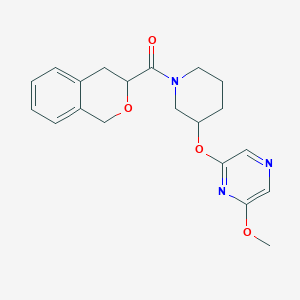

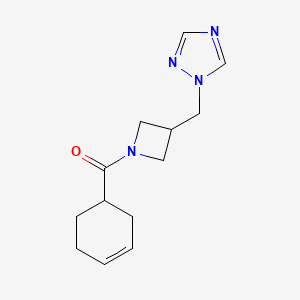

![molecular formula C23H30N2O5S B2516467 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 922003-54-1](/img/structure/B2516467.png)

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a structurally complex molecule that may be related to various sulfonamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on sulfonamides and their derivatives.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the alkylation of azide precursors, as seen in the preparation of a pyrrolobenzothiadiazepine precursor from 2-azidobenzenesulfonamide . This process includes N-alkylation followed by intramolecular aminohydroxylation. Similarly, the synthesis of benzenesulfonamides with inhibitory activity against kynurenine 3-hydroxylase involves structure-activity relationship (SAR) studies to optimize the inhibitory potency . These methods could potentially be applied to the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is critical to their biological activity. For instance, the presence of a phenylthiazolyl group has been shown to confer high-affinity inhibition of kynurenine 3-hydroxylase . The molecular structure of the compound likely features a tetrahydrobenzo[b][1,4]oxazepin core, which could be pivotal to its biological properties. The specific substituents, such as the methoxy and dimethyl groups, would influence the molecule's binding affinity and selectivity.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including aminohydroxylation and alkylation . The reactivity of these compounds is influenced by the presence of azide groups and the nature of the alkyl halides used in their synthesis. The compound may also participate in similar reactions, which could be exploited for further chemical modifications or for the synthesis of analogs with altered biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are determined by their molecular structure. For example, the presence of electron-donating or electron-withdrawing groups can affect the compound's acidity, solubility, and stability . The compound , with its specific substituents and fused ring system, would have unique properties that could be studied to understand its solubility, stability, and reactivity profile.

Relevant Case Studies

While there are no direct case studies on the compound , related sulfonamide derivatives have been studied for their antitumor and antidepressant/anxiolytic properties . These studies provide insights into the potential therapeutic applications of sulfonamide derivatives and suggest that the compound could also be evaluated for similar biological activities.

科学的研究の応用

Synthesis and Structural Characterization

Research on related compounds includes the synthesis and characterization of various benzo[b][1,4]oxazepine derivatives, showcasing the structural diversity and potential for varied applications within scientific research. For instance, the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups indicates potential in photodynamic therapy for cancer treatment due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Another example involves the synthesis and spectroscopic analysis of benzimidazole-tethered oxazepine hybrids, which were studied for their molecular structure, charge distributions, and potential nonlinear optical (NLO) properties, suggesting applications in materials science and photonics (Almansour et al., 2016).

Potential Applications in Therapy and Material Science

Some studies highlight the synthesis of compounds with oxazepine structures for potential therapeutic applications. For example, the development of atropisomers in tachykinin NK1-receptor antagonists, demonstrating the importance of stereochemistry in drug design for enhanced receptor recognition and potential therapeutic applications (Ishichi, Ikeura, & Natsugari, 2004).

Research on the photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate reveals insights into the structural and emission characteristics of novel fused oxazapolycyclic skeletons, contributing to the understanding of molecular design for optical materials (Petrovskii et al., 2017).

特性

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5S/c1-7-10-25-19-13-17(8-9-20(19)30-14-23(4,5)22(25)26)24-31(27,28)18-11-15(2)21(29-6)16(3)12-18/h8-9,11-13,24H,7,10,14H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGOEXGHOMYLRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

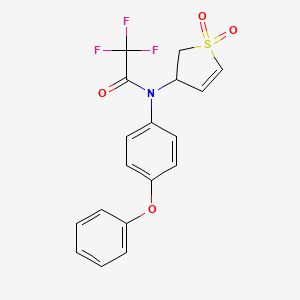

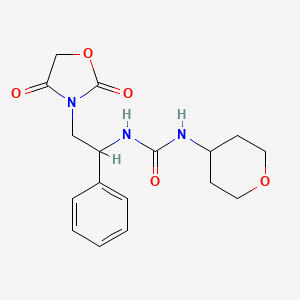

![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)

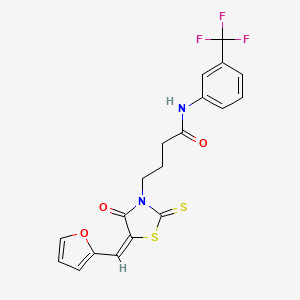

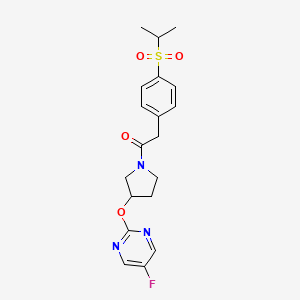

![(E)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine](/img/structure/B2516388.png)

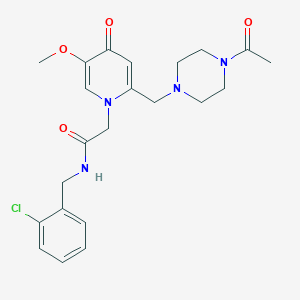

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2516396.png)

![1-([2,4'-Bipyridin]-3-ylmethyl)-3-benzhydrylurea](/img/structure/B2516397.png)

![5-(3-methoxyphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2516400.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2516401.png)

![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2516406.png)